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Compound of Interest

Compound Name: 4-lodo-2-methoxy-5-nitroaniline
Cat. No.: B13050643
Get Quote
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Executive Summary

Target Molecule: 4-lodo-2-methoxy-5-nitroaniline (CAS: 2090499-57-1) Molecular Formula: C
H

IN

O

Molecular Weight: 294.05 g/mol Core Application: Late-stage functionalization scaffold. The
C4-lodine handle allows for versatile palladium-catalyzed cross-couplings (Suzuki-Miyaura,
Sonogashira) to install heterocycles, while the C1-Amine and C5-Nitro groups provide handles
for amide coupling and subsequent cyclization (e.g., into benzimidazoles or quinoxalines).

This guide presents two distinct synthesis routes:

¢ The "Gold Standard" Industrial Route: A 4-step sequence ensuring absolute regiocontrol,
mirroring the GMP synthesis of the Osimertinib intermediate (4-fluoro-2-methoxy-5-

nitroaniline).
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e The "Rapid" Research Route: A 1-step direct functionalization for small-scale discovery,
prioritizing speed over process robustness.

Retrosynthetic Analysis

The strategic disconnection relies on the directing effects of the electron-donating
amino/methoxy groups versus the electron-withdrawing nitro group.

o Disconnection A (Nitration): Installing the nitro group last (or penultimate) takes advantage of
the para-directing effect of the methoxy group in an acetanilide system.

e Disconnection B (lodination): Installing the iodine last relies on the strong para-directing
effect of the free amine in 2-methoxy-5-nitroaniline.

Route 1: Sequential Functionalization (High Purity)
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Caption: Retrosynthetic logic comparing the stepwise regiocontrolled route (Route 1) vs. direct
functionalization (Route 2).

Route 1: The "Gold Standard" Sequential Synthesis

Best for: Scale-up (>100g), GMP manufacturing, and high-purity requirements. Mechanism:
Exploits the steric and electronic synergy of the acetamide and methoxy groups to direct
nitration exclusively to the C5 position.

Step-by-Step Protocol
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Step 1: lodination of o-Anisidine

Reaction:2-Methoxyaniline + |

/ NaHCO

- 4-lodo-2-methoxyaniline The amino group strongly directs electrophilic substitution to the
para position.

Reagents: lodine (1.05 eq), NaHCO

(excess), Water/Methanol.

Conditions: 0°C to RT, 2 hours.

Workup: Quench with Na

S
@)
, extract with EtOAc.

Yield: ~85-90%.

Step 2: Protection (Acetylation)

Reaction:4-lodo-2-methoxyaniline + Ac

O - N-(4-lodo-2-methoxyphenyl)acetamide Protection is critical to prevent oxidation of the
amine during nitration and to modulate directing effects.

» Reagents: Acetic anhydride (1.2 eq), Acetic acid (solvent).
e Conditions: 60°C, 1 hour.
o Workup: Pour into ice water; filter precipitate.

e Yield: >95% (Quantitative).

Step 3: Regioselective Nitration
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Reaction:N-(4-lodo-2-methoxyphenyl)acetamide + HNO

- N-(4-lodo-2-methoxy-5-nitrophenyl)acetamide Critical Mechanism: The acetamide group
(C1) directs ortho (C6) and para (blocked). The methoxy group (C2) directs ortho (C3) and para
(C5). The C5 position is electronically favored (para to the strong OMe donor) and sterically
accessible compared to C3 (between OMe and I).

Reagents: 65% HNO

(1.1 eq), Acetic Acid (solvent). Note: Avoid H
SO
if possible to prevent iodine oxidation/migration.

o Conditions: 0°C to 10°C (Strict temperature control).
o Workup: Pour into ice water. The product precipitates as a yellow solid.[1]

 Yield: ~75-80%.

Step 4: Deprotection (Hydrolysis)

Reaction:N-(4-lodo-2-methoxy-5-nitrophenyl)acetamide + HCI -~ 4-lodo-2-methoxy-5-
nitroaniline

Reagents: 6M HCI, Ethanol/Water (1:1).

Conditions: Reflux, 2-3 hours.

Workup: Neutralize with NaOH to pH 8-9. Filter the orange/red solid.

Yield: ~90%.

Route 2: Direct Regioselective lodination

Best for: Rapid discovery (mg to g scale), low cost. Mechanism: Electrophilic Aromatic
Substitution (EAS) on a deactivated aniline.

Rationale: The starting material, 2-methoxy-5-nitroaniline, has a strong activator (NH
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) and a strong deactivator (NO

). The NH

group directs para (C4) and ortho (C6). The C4 position is ortho to the NO

group, but the para-directing power of the amine typically overrides the steric/electronic
deactivation of the nitro group, especially when using a "soft" electrophile like N-
lodosuccinimide (NIS).

Experimental Protocol

Dissolution: Dissolve 2-methoxy-5-nitroaniline (1.0 eq) in DMF (Dimethylformamide) or
Acetonitrile (0.1 M concentration).

Addition: Add N-lodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.

o Optimization: If reaction is sluggish, add 5-10 mol% TFA (Trifluoroacetic acid) to activate
the NIS.

Reaction: Stir at Room Temperature for 4-12 hours. Monitor by LCMS.
o Target Mass: [M+H]+ = 295.0.
Workup: Dilute with water. Extract with Ethyl Acetate.[2] Wash organic layer with 10% Na

S
O
(to remove iodine color) and Brine.

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

o Note: Separation of the C4-iodo (major) and C6-iodo (minor) isomers may be required.

Comparative Data & Process Safety
Route Comparison Table
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Route 1: Sequential (Gold

Feature Route 2: Direct lodination
Standard)
Step Count 4 Steps 1 Step
] ~40—-60% (Varies by substrate
Overall Yield ~55-60% )
purity)
] ) High (>99%) - Structure fixed Moderate - Requires
Regio-Purity )
by synthesis chromatography
N Excellent (Exotherms Limited (Chromatography
Scalability
manageable) bottleneck)
Cost Higher (Reagents/Time) Low (Cheap starting material)

Safety Critical Control Points (HACCP)

 Nitration (Route 1, Step 3): The nitration of acetanilides is exothermic.[3] Accumulation of

reagents at low temperature followed by a "runaway" upon warming is a classic hazard.

Protocol: Dosing of HNO

must be controlled by internal temperature (<10°C).

 lodination Reagents: NIS and lodine are corrosive and toxic. Handle in a fume hood.

» Nitro Compounds: Dry nitroanilines can be shock-sensitive or explosive if heated under

confinement. Do not distill residues to dryness at high temperatures (>150°C).

Analytical Characterization (Expected)

To validate the synthesis, the following spectral data should be confirmed:

e 1H NMR (DMSO-d6, 400 MHz):

o ~7.3-7.5 ppm (s, 1H, C3-H, ortho to OMe).

o ~8.0-8.2 ppm (s, 1H, C6-H, ortho to NO

).
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o ~6.0-6.5 ppm (br s, 2H, NH

).
o ~3.8-3.9 ppm (s, 3H, OMe).

o Diagnostic: The absence of ortho/meta coupling constants (singlets only) confirms the
1,2,4,5-substitution pattern.

o Mass Spectrometry (ESI+):
o m/z =294.9 [M+H]+.

o Isotopic pattern: lodine has no M+2 isotope, so the peak should be a clean singlet (unlike
Br/Cl).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Synthesis of 4-lodo-2-methoxy-5-
nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13050643/docs#technical-guide-synthesis-of-4-iodo-
2-methoxy-5-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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